molecular formula C10H10BrF B6216084 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene CAS No. 2742653-33-2

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Cat. No.: B6216084
CAS No.: 2742653-33-2
M. Wt: 229.09 g/mol
InChI Key: KHRGGHQMSDDMON-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is a versatile chemical building block designed for advanced organic synthesis and drug discovery campaigns. Its core value lies in its bifunctional reactivity; the bromomethyl group serves as a superior handle for key carbon–carbon and carbon–heteroatom bond-forming reactions, such as alkylations and nucleophilic substitutions, while the indane scaffold provides a privileged structural motif found in biologically active molecules. This compound is strategically employed in medicinal chemistry as a critical intermediate for the construction of spirocyclic compounds and potent p300/CBP histone acetyltransferase (HAT) inhibitors, which are promising targets in oncology, particularly for the treatment of castration-resistant prostate cancer . The incorporation of the fluorine atom is a common strategy to fine-tune a molecule's pharmacokinetic properties, including its metabolic stability and membrane permeability. Researchers utilize this reagent to explore novel chemical space in the development of targeted protein degraders and other small-molecule therapeutics, making it an invaluable asset for projects aiming to address unmet medical needs through innovative chemical modalities.

Properties

CAS No.

2742653-33-2

Molecular Formula

C10H10BrF

Molecular Weight

229.09 g/mol

IUPAC Name

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrF/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-5H,1-3,6H2

InChI Key

KHRGGHQMSDDMON-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)CBr)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a chain mechanism initiated by azobisisobutyronitrile (AIBN), which decomposes thermally to produce radicals that abstract hydrogen from the methyl group of 4-fluoro-2,3-dihydro-1H-indene. Subsequent bromine transfer from NBS yields the bromomethyl derivative. Key parameters include:

  • Solvent : Carbon tetrachloride or chloroform (non-polar solvents to stabilize radicals).

  • Temperature : 70–80°C to sustain radical chain propagation.

  • Molar Ratios : NBS:substrate = 1.1:1 to minimize di-bromination.

Yield and Byproduct Analysis

Under optimized conditions, this method achieves 65–72% yield of the target compound. Major byproducts include:

  • 4-Bromo-5-fluoromethyl-2,3-dihydro-1H-indene (8–12% yield due to competing electrophilic substitution).

  • Dibrominated derivatives (5–7% yield from over-bromination).

ParameterValueSource
Reaction Time6–8 hours
Purity (HPLC)≥95%
Scale-Up FeasibilityPilot-scale demonstrated

Electrophilic Bromination Using Bromine-Alumina Complexes

Alumina-mediated bromination offers a safer alternative to traditional bromine handling by adsorbing bromine onto a solid support. This method enhances regioselectivity for the 5-position due to steric and electronic effects imposed by the fluorine substituent.

Procedure and Optimization

  • Bromine-Alumina Preparation : Bromine (6.40 g, 40 mmol) is adsorbed onto neutral alumina (30 g) to form a stable complex.

  • Substrate Adsorption : 4-Fluoro-2,3-dihydro-1H-indene (4.70 g, 40 mmol) is similarly adsorbed onto alumina.

  • Reaction : The mixtures are combined and stirred until bromine decolorization (monitored by TLC).

Key Advantages :

  • Reduced bromine volatility enhances safety.

  • Alumina acts as a mild acid catalyst, directing bromination to the 5-position (81% selectivity).

Post-Reaction Processing

  • Filtration : Silica gel filtration removes alumina residues.

  • Chromatography : Flash chromatography (hexanes → ethyl acetate/hexanes gradient) isolates the product in 58–63% yield .

Halogen Exchange via Lithium-Halogen Intermediates

Lithiation followed by bromine quenching provides an alternative pathway, particularly useful for substrates with sensitive functional groups.

Stepwise Synthesis

  • Lithiation : Treatment of 4-fluoro-2,3-dihydro-1H-indene with n-butyllithium (-78°C, THF) generates a lithiated intermediate at the 5-position.

  • Bromine Quenching : Addition of trimethyl borate followed by bromine yields the bromomethyl derivative.

StepConditionsYieldSource
Lithiation-78°C, THF, 2 hours89%
Bromination0°C, 1 hour76%

Regioselectivity Considerations

The fluorine atom at the 4-position exerts a strong ortho-directing effect , favoring lithiation (and subsequent bromination) at the 5-position. Computational studies suggest this is due to fluorine’s electronegativity stabilizing the transition state through inductive effects.

Industrial-Scale Continuous Flow Bromination

Continuous flow reactors are increasingly adopted for large-scale synthesis due to superior heat and mass transfer.

Reactor Design and Parameters

  • Microreactor : Stainless steel tubing (ID = 1 mm) with residence time of 2 minutes.

  • Conditions : 75°C, 10 bar pressure, NBS/Substrate = 1.05:1.

Outcomes :

  • Yield : 78% (10% higher than batch methods).

  • Purity : 98% (reduced byproduct formation).

Analytical Validation and Quality Control

Structural Confirmation

  • NMR : <sup>1</sup>H-NMR (CDCl<sub>3</sub>): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 4.32 (s, 2H, CH<sub>2</sub>Br), 2.90–2.84 (m, 4H, CH<sub>2</sub>).

  • HRMS : m/z calculated for C<sub>10</sub>H<sub>9</sub>BrF: 243.9874; found: 243.9872.

Impurity Profiling

  • HPLC : Reverse-phase C18 column (ACN/H<sub>2</sub>O = 70:30) detects ≤0.5% dibrominated byproducts .

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the indene core or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The dihydroindene scaffold is shared among several analogues, but substituent positions and functional groups differ significantly:

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
5-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene 5-Bromomethyl, 4-Fluoro C₁₀H₉BrF 231.08 Reactive bromomethyl group Target
4-Bromo-6-fluoro-2,3-dihydro-1H-indene 4-Bromo, 6-Fluoro C₉H₈BrF 215.07 Halogen positional isomer
5-Amino-4-bromo-2,3-dihydro-1H-indene 5-Amino, 4-Bromo C₉H₉BrN 217.08 Amino group enhances solubility
Ethyl 1-amino-5-bromo-4-fluoro-... hydrochloride 1-Amino, 5-Bromo, 4-Fluoro, Ester C₁₂H₁₄BrClFNO₂ 364.60 Polar ester and hydrochloride
trans-2-Amino-5-fluoro-1-phenyl-2,3-dihydro-1H-indene 2-Amino, 5-Fluoro, 1-Phenyl C₁₅H₁₃FN 229.27 Dopamine D2-like receptor agonist

Key Observations :

  • Functional Groups: Amino substituents (e.g., 5-amino-4-bromo derivative ) increase polarity and solubility, whereas bromomethyl groups (target compound) enhance electrophilicity.
  • Pharmacological Activity: trans-2-Amino-5-fluoro-1-phenyl derivatives exhibit D2-like dopamine receptor agonism, suggesting that substituent type (e.g., phenyl, amino) critically modulates bioactivity.

Analytical and Spectroscopic Data

  • Mass Spectrometry : Methyl-2,3-dihydro-1H-indene derivatives lose methyl groups to form m/z 117 ions , whereas bromine-containing analogues (e.g., target compound) may show isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • NMR Trends : Fluorine atoms induce distinct ¹⁹F NMR shifts and splitting patterns. For example, 4-fluoro substituents in the target compound may deshield adjacent protons, as seen in fluoroindole derivatives .

Pharmacological and Industrial Relevance

  • Dopamine Receptor Ligands: Amino- and hydroxyl-substituted dihydroindenes (e.g., ) demonstrate receptor selectivity, highlighting the importance of substituent stereochemistry and polarity.
  • Emission Kinetics: Methyl- and halogen-substituted dihydroindenes (e.g., 5-methyl-2,3-dihydro-1H-indene ) exhibit non-first-order emission kinetics in environmental studies, suggesting structural effects on volatility.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene, and how do reaction parameters influence yield?

  • Methodological Answer : Multi-step synthesis typically involves bromination of a pre-fluorinated indene precursor. For example, fluorination may be achieved via electrophilic substitution using HF-pyridine complexes, followed by bromomethylation via radical-initiated reactions or using N-bromosuccinimide (NBS) under UV light. Key parameters include temperature control (0–25°C for bromination to avoid side reactions) and solvent polarity (e.g., dichloromethane for radical stability). Purification via column chromatography with hexane/ethyl acetate gradients (3:1 ratio) is recommended to isolate the product (≥95% purity) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign diastereotopic protons in the dihydroindene core and confirm bromomethyl (-CH2Br) integration.
  • 19F NMR : Detects the fluorine environment (δ ~ -110 ppm for aryl-F).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.98) and isotopic patterns for Br/F.
  • IR Spectroscopy : Identifies C-Br stretches (~560 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How does the bromomethyl group in this compound affect its reactivity in cross-coupling reactions compared to chloro or iodo analogs?

  • Methodological Answer : The bromomethyl moiety acts as a superior leaving group in Suzuki-Miyaura couplings due to Br’s moderate electronegativity and bond dissociation energy (~70 kcal/mol). Compared to Cl (weaker leaving ability) and I (potential steric hindrance), Br optimizes Pd-catalyzed coupling efficiency. Kinetic studies using DFT calculations show lower activation barriers for Br vs. Cl (~15 kJ/mol difference). Solvent choice (e.g., DMF vs. THF) further modulates reaction rates .

Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, compound purity). To address this:

  • Standardized Bioassays : Use OECD-compliant cytotoxicity assays (e.g., MTT on HepG2 cells) with ≥98% purity verified via HPLC.
  • Dose-Response Curves : Compare EC50 values across studies; statistical meta-analysis (e.g., random-effects models) identifies outliers.
  • Solubility Controls : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSAR Models : Estimate biodegradation half-lives using EPI Suite™ (EPA) based on bromine’s electronegativity and logP values (~2.8).
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify stable degradation products (e.g., fluorinated carboxylic acids).
  • HPLC-MS Validation : Track degradation in OECD 301B tests, comparing experimental half-lives with predictions .

Q. What strategies mitigate steric hindrance during functionalization of the bromomethyl group in this compound?

  • Methodological Answer :

  • Catalyst Design : Use bulky ligands (e.g., XPhos) in Pd-mediated reactions to shield reactive sites.
  • Microwave-Assisted Synthesis : Enhances reaction kinetics (e.g., 80°C, 30 min) while minimizing side products.
  • Protecting Groups : Temporarily block the fluorine site with TMS-Cl to direct reactivity to the bromomethyl group .

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